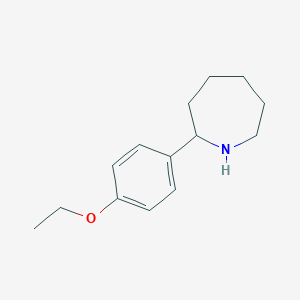

2-(4-Ethoxyphenyl)azepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-16-13-9-7-12(8-10-13)14-6-4-3-5-11-15-14/h7-10,14-15H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMRUUPDPAVQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Ethoxyphenyl)azepane: Synthesis, Properties, and Potential Applications

Abstract

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Its inherent three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of 2-(4-Ethoxyphenyl)azepane, a specific derivative with potential for further investigation. This document consolidates available information on its fundamental properties, outlines plausible synthetic routes based on established methodologies for related compounds, and explores its potential pharmacological significance. Detailed experimental protocols for characterization and relevant biological assays are also presented to facilitate further research and development.

Introduction to this compound

This compound is a heterocyclic compound featuring a saturated seven-membered azepane ring substituted at the 2-position with a 4-ethoxyphenyl group. The azepane moiety is a key pharmacophore in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[2] The incorporation of the 4-ethoxyphenyl group can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. While specific research on this compound is limited, its structural similarity to other 2-arylazepanes suggests potential for a range of biological activities. The underexplored nature of the azepane chemical space presents opportunities for the discovery of novel bioactive molecules with new mechanisms of action.[3]

Chemical Structure and Core Components

-

Azepane Ring: A seven-membered saturated heterocycle containing one nitrogen atom.[4] Also known as hexamethyleneimine, its flexible conformation can be advantageous for binding to various biological targets.[5][6]

-

4-Ethoxyphenyl Group: An aromatic ring with an ethoxy substituent at the para position. This group is a common feature in many pharmaceutical agents and can modulate properties such as receptor affinity and oral bioavailability.

-

Chirality: The substitution at the 2-position of the azepane ring creates a chiral center, meaning this compound can exist as two enantiomers (R and S). The stereochemistry of chiral compounds is often critical for their pharmacological activity, as enantiomers can exhibit different binding affinities, efficacies, and metabolic profiles.[7]

Physicochemical Properties

| Property | Estimated Value / Information | Source |

| CAS Number | 383129-32-6 | [3] |

| Molecular Formula | C₁₄H₂₁NO | Inferred |

| Molecular Weight | 219.33 g/mol | Inferred |

| Appearance | Likely a colorless to light yellow oil or low-melting solid | Inferred |

| Boiling Point | Not determined | |

| Melting Point | Not determined | |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water. | Inferred |

| Hazard Codes | Xi (Irritant) | [8] |

Synthesis and Characterization

The synthesis of this compound can be approached through various established methods for the preparation of 2-substituted azepanes. The development of efficient and versatile synthetic routes is crucial for accessing a diverse range of substituted azepanes for research purposes.[3]

Plausible Synthetic Pathways

Several strategies can be employed for the synthesis of the 2-arylazepane scaffold:

-

Ring-Closing Metathesis (RCM): This powerful reaction, followed by hydrogenation, is a common method to form the saturated azepane ring.[3]

-

Ring-Expansion Reactions: Methods like the Beckmann rearrangement can be used to expand a six-membered ring into the seven-membered azepane system.[3]

-

Intramolecular Cyclization: While challenging, various catalytic systems have been developed to facilitate the direct cyclization of linear precursors.[3]

-

Chemoenzymatic Synthesis: This approach combines biocatalysis and chemical synthesis to produce enantiomerically enriched azepanes, which is often crucial for biological activity.[3]

A Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic route to this compound.

Caption: A plausible multi-step synthesis of this compound.

Characterization and Analytical Methods

The identity and purity of synthesized this compound should be confirmed using a combination of standard analytical techniques.

3.3.1. Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

3.3.2. Chromatographic Methods

-

Thin-Layer Chromatography (TLC): For monitoring reaction progress and preliminary purity assessment.[9]

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and chiral separation of enantiomers.

-

Gas Chromatography (GC): Can be used for purity assessment if the compound is sufficiently volatile.

Potential Pharmacological Profile and Therapeutic Applications

While the specific biological targets of this compound have not been reported, the azepane scaffold is present in compounds with a wide range of pharmacological activities.[2] Structure-activity relationship (SAR) studies of related compounds can provide insights into its potential therapeutic applications.

Central Nervous System (CNS) Activity

Many azepane derivatives exhibit CNS activity, including antipsychotic, anticonvulsant, and antidepressant effects.[2] The lipophilic nature of the 4-ethoxyphenyl group may facilitate blood-brain barrier penetration, making CNS-related applications a primary area of interest.

Enzyme Inhibition

Polyhydroxylated azepanes are known to act as glycosidase inhibitors, with their conformational flexibility playing a key role in binding.[3] Additionally, azepane-based compounds have been developed as inhibitors for targets like protein kinase B (PKB/Akt).[3]

Cannabinoid Receptor Modulation

Structurally, 2-aryl cyclic amines can exhibit affinity for cannabinoid receptors. The endocannabinoid system, including ligands like 2-arachidonoylglycerol (2-AG), is involved in numerous physiological processes.[10][11] 2-AG is a full agonist at both CB1 and CB2 receptors and plays a role in synaptic transmission, inflammation, and immune responses.[11] Inhibitors of 2-AG hydrolysis, which increase its endogenous levels, have shown therapeutic potential in models of neurodegenerative diseases.[12] It is plausible that this compound or its derivatives could interact with components of the endocannabinoid system, either as direct receptor modulators or as inhibitors of enzymes like monoacylglycerol lipase (MAGL), which degrades 2-AG.[12]

Proposed Biological Evaluation Workflow

The following diagram outlines a general workflow for the initial biological screening of this compound.

Caption: A workflow for the biological evaluation of this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of research. Below are representative protocols for the characterization and biological evaluation of azepane-containing compounds.

General Procedure for NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if required.

-

Cap the NMR tube and gently invert to ensure complete mixing.

-

Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.

Protocol for In Vitro Cytotoxicity (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[1]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[1]

Protocol for Monoacylglycerol Lipase (MAGL) Inhibition Assay

This assay can be used to determine if the compound inhibits the hydrolysis of 2-AG.

-

Reagent Preparation: Prepare an assay buffer, a fluorogenic or chromogenic MAGL substrate, and the MAGL enzyme solution.

-

Inhibitor Preparation: Prepare serial dilutions of this compound.

-

Assay Setup: In a 96-well plate, add the assay buffer, the MAGL enzyme, and the test compound or a known MAGL inhibitor (positive control).

-

Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the MAGL substrate to all wells to start the enzymatic reaction.

-

Data Acquisition: Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of MAGL inhibition and calculate the IC₅₀ value.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, molecule with potential for applications in drug discovery, particularly in the area of CNS disorders. Its synthesis is achievable through established chemical methodologies, and a clear path for its biological evaluation can be delineated based on the known pharmacology of the azepane scaffold. Future research should focus on the efficient, stereoselective synthesis of its enantiomers, followed by a comprehensive pharmacological characterization to identify its primary biological targets and mechanism of action. Such studies will be instrumental in unlocking the full therapeutic potential of this and related azepane derivatives.

References

-

Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

-

Landoni, M. F., & Soraci, A. L. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current drug metabolism, 2(1), 37–51. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). Retrieved from [Link]

-

1-[2-[4-[1-[4-[2-(Azepan-1-yl)ethoxy]phenyl]-2-phenylethenyl]phenoxy]ethyl]azepane | C36H46N2O2 | CID 76335476 - PubChem. (n.d.). Retrieved from [Link]

-

The Chemical Properties and Applications of Azepane. (n.d.). Retrieved from [Link]

-

Mykura, R., Porter, A. J., Wood, R. J., Morris, J. C., & Nelson, A. (2020). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 25(16), 3737. [Link]

-

Kaur, M., Singh, M., Singh, D., & Singh, J. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25. [Link]

-

Feng, Z., Jiao, H., Ye, Z., Ye, J., Zhang, Y., & Hu, W. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters, 24(30), 5585-5590. [Link]

- EP0802190A1 - Process and intermediates for preparing azepines - Google Patents. (n.d.).

-

Azepane - Wikipedia. (n.d.). Retrieved from [Link]

-

van der Stelt, M., van Kuik, J. A., Bari, M., van Zadelhoff, G., Leeflang, B. R., Veldink, G. A., Finazzi-Agrò, A., Vliegenthart, J. F., & Maccarrone, M. (2002). Development of a potent inhibitor of 2-arachidonoylglycerol hydrolysis with antinociceptive activity in vivo. British journal of pharmacology, 135(3), 657–665. [Link]

-

Hillard, C. J. (2000). Biochemistry and pharmacology of the endocannabinoids arachidonylethanolamide and 2-arachidonylglycerol. Prostaglandins & other lipid mediators, 61(1-2), 3–18. [Link]

-

Chen, C. (2023). Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases. Pharmacology & therapeutics, 245, 108394. [Link]

-

Sugiura, T. (2006). Biochemistry, Pharmacology and Physiology of 2-arachidonoylglycerol, an Endogenous Cannabinoid Receptor Ligand. Progress in Lipid Research, 45(5), 405-446. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Azepane - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [chemicalbook.com]

- 9. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemistry and pharmacology of the endocannabinoids arachidonylethanolamide and 2-arachidonylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemistry, pharmacology and physiology of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(4-Ethoxyphenyl)azepane" CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Potential of a Novel Azepane Scaffold

The azepane ring, a seven-membered nitrogen-containing heterocycle, represents a fascinating and underexplored area of chemical space in drug discovery.[1] While its smaller five- and six-membered counterparts, pyrrolidine and piperidine, are ubiquitous in medicinal chemistry, the inherent conformational flexibility of the azepane moiety offers unique opportunities for designing novel therapeutic agents with potentially improved pharmacological profiles. This guide focuses on a specific, yet largely uncharacterized derivative, 2-(4-Ethoxyphenyl)azepane , providing a comprehensive overview of its chemical identity, a proposed synthetic pathway rooted in established chemical principles, and a forward-looking perspective on its potential pharmacological significance and the requisite analytical validation.

Section 1: Core Chemical Identity of this compound

This section delineates the fundamental chemical and structural characteristics of the title compound.

Chemical Structure and Nomenclature

-

Systematic Name: this compound

-

CAS Number: 383129-32-6

-

Molecular Formula: C₁₄H₂₁NO

-

Molecular Weight: 219.32 g/mol

The chemical structure, depicted below, features a saturated seven-membered azepane ring substituted at the 2-position with a 4-ethoxyphenyl group.

Caption: Retrosynthetic analysis for this compound.

Proposed Synthesis Workflow

The forward synthesis would commence with the construction of the unsaturated azepine ring, followed by reduction to the final product.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(4-ethoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine

This step can be achieved through various methods reported for the synthesis of substituted azepines. [2]A plausible approach involves the reaction of a suitable δ-amino ketone precursor followed by cyclization.

-

Reaction: To a solution of 6-amino-1-(4-ethoxyphenyl)hexan-1-one in a suitable solvent such as toluene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Conditions: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Work-up: After completion of the reaction (monitored by TLC or LC-MS), cool the mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation to this compound

The reduction of the unsaturated azepine to the saturated azepane can be accomplished by catalytic hydrogenation. [3][4][5]

-

Reaction: Dissolve the 2-(4-ethoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine intermediate in a suitable solvent like ethanol or methanol. Add a catalytic amount of a hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C). [3][4]* Conditions: Place the reaction mixture in a high-pressure hydrogenation apparatus. Pressurize the vessel with hydrogen gas (typically 50-70 bar) and stir at room temperature. [3]* Work-up: Upon completion of the reaction, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Section 3: Potential Pharmacological Significance and Biological Evaluation

While no specific biological activity has been reported for this compound, the broader class of azepane derivatives has shown a wide range of pharmacological properties, suggesting potential avenues for investigation. [6][7]

Inferred Areas of Interest

-

Central Nervous System (CNS) Activity: Many azepane-containing compounds exhibit CNS activity, including antipsychotic, anticonvulsant, and antidepressant effects. [6]The lipophilic 4-ethoxyphenyl substituent could facilitate blood-brain barrier penetration, making this compound a candidate for screening in CNS-related assays.

-

Enzyme Inhibition: Polyhydroxylated azepanes are known to be potent glycosidase inhibitors. [8]While the subject molecule is not polyhydroxylated, the azepane scaffold's ability to mimic carbohydrate structures could be explored for inhibitory activity against other classes of enzymes.

-

Anticancer Activity: Novel heterocyclic compounds, including those with azepane-like structures, are continually being investigated for their cytotoxic effects against various cancer cell lines. [9][10][11]

Proposed Biological Screening Cascade

A logical progression for evaluating the biological potential of this compound would involve a tiered screening approach.

Caption: Proposed biological screening cascade for this compound.

Exemplary Experimental Protocols

3.3.1 In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds. [12]

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

3.3.2 G-Protein Coupled Receptor (GPCR) Binding Assay

Given the prevalence of GPCRs as drug targets, screening for binding affinity to a panel of GPCRs would be a valuable initial step. [13][14][15]

-

Membrane Preparation: Prepare cell membranes expressing the target GPCR.

-

Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the target GPCR in the presence of varying concentrations of this compound.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filter to determine the amount of bound radioligand.

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Section 4: Comprehensive Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic and Chromatographic Analysis Workflow

Caption: Workflow for the analytical characterization of this compound.

Detailed Analytical Methodologies

4.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the synthesized compound. A reverse-phase method would be suitable for this aromatic amine derivative. [16][17][18][19][20]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for method development.

-

Detection: UV detection at a wavelength where the 4-ethoxyphenyl chromophore absorbs (e.g., 254 nm or 280 nm).

-

Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

4.2.2 Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. [21][22][23][24][25]

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, typically yielding the protonated molecule [M+H]⁺.

-

Expected m/z: The expected mass-to-charge ratio for the protonated molecule would be approximately 220.16.

-

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition of the molecule with high accuracy.

4.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure of the molecule. [26][27][28]

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include aromatic protons in the 6.8-7.2 ppm region, an ethyl group (a quartet and a triplet), and a complex set of aliphatic protons for the azepane ring.

-

¹³C NMR: The carbon NMR spectrum will show the number of different types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments will be crucial for definitively assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Conclusion: A Scaffold with Untapped Potential

This compound, while not extensively studied, represents a promising starting point for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive framework for its synthesis, potential biological evaluation, and thorough analytical characterization. The unique structural features of the azepane ring, combined with the ethoxyphenyl substituent, may confer novel pharmacological properties. It is through the systematic application of the principles and protocols outlined herein that the true therapeutic potential of this and related azepane derivatives can be unlocked, potentially leading to the discovery of new and effective therapeutic agents.

References

A comprehensive list of references will be compiled based on the citations within the text.

Sources

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of polyhydroxy 7- and N-alkyl-azepanes as potent glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00484E [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring a new ligand binding site of G protein-coupled receptors - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. lcms.cz [lcms.cz]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. apps.dtic.mil [apps.dtic.mil]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]

- 28. Thieme E-Books & E-Journals [thieme-connect.de]

"2-(4-Ethoxyphenyl)azepane" molecular weight and formula

An In-Depth Technical Guide to 2-(4-Ethoxyphenyl)azepane: Molecular Properties and Synthetic Considerations

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The document details the fundamental physicochemical properties, including molecular formula and weight, and explores its structural characteristics. Furthermore, it outlines established synthetic strategies and analytical methodologies applicable to the characterization of this and structurally related molecules. This guide is intended to serve as a foundational resource, synthesizing technical data with practical insights to support further research and application.

Introduction to the Azepane Scaffold

The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is a significant structural motif in medicinal chemistry.[1][2] Unlike its five- and six-membered counterparts (pyrrolidine and piperidine), the azepane scaffold offers a more flexible and three-dimensional structure, which can be advantageous for exploring novel chemical spaces in drug discovery.[2][3] A variety of pharmaceutical drugs incorporate an azepane ring, highlighting its therapeutic potential.[1] this compound is a specific derivative featuring an ethoxyphenyl substituent at the 2-position of the azepane ring, a modification that can significantly influence its pharmacological properties.

Core Physicochemical Properties

The fundamental molecular attributes of this compound are crucial for its identification, characterization, and application in experimental settings. These core properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO | [4][5] |

| Molecular Weight | 219.32 g/mol | [4][5] |

| CAS Number | 383129-32-6 | [5] |

| Canonical SMILES | CCOC1=CC=C(C2NCCCCC2)C=C1 | [5] |

These identifiers are essential for database searches, procurement, and regulatory documentation. The molecular formula and weight are fundamental for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Structural Elucidation and Proposed Analytical Workflow

The molecular structure of this compound consists of a central azepane ring linked to a 4-ethoxyphenyl group.

Caption: 2D Chemical Structure of this compound.

Analytical Characterization Workflow

Verifying the identity and purity of synthesized this compound is critical. A standard analytical workflow would involve High-Performance Liquid Chromatography (HPLC) for purity assessment, followed by structural confirmation using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: Proposed analytical workflow for compound validation.

Synthetic Strategies for Substituted Azepanes

While a specific, detailed protocol for the synthesis of this compound is not widely published, several robust methods for the synthesis of substituted azepanes can be applied.[6] The choice of synthetic route often depends on the availability of starting materials and the desired stereochemistry.

Key Synthetic Methodologies

Modern synthetic approaches to functionalized azepanes include:

-

Ring-Closing Metathesis (RCM): A powerful method to form the seven-membered ring, often followed by hydrogenation.[6]

-

Ring-Expansion Reactions: Techniques like the Beckmann rearrangement can expand a six-membered piperidone ring into the azepane core.[6]

-

Photochemical Dearomative Ring Expansion: A novel strategy that transforms simple nitroarenes into complex azepanes using blue light, offering a streamlined two-step process.[2][3]

-

Reductive Amination: A highly versatile and common method for creating substituted cyclic amines, likely applicable for the target compound.

Proposed Protocol: Two-Step Reductive Amination

A plausible and efficient route to synthesize this compound is via a two-step process starting from 6-chloro-1-(4-ethoxyphenyl)hexan-1-one. This approach involves an intramolecular cyclization via reductive amination.

Step 1: Synthesis of the Precursor (Not Detailed) The synthesis begins with commercially available starting materials to generate the key intermediate, 6-amino-1-(4-ethoxyphenyl)hexan-1-one.

Step 2: Intramolecular Reductive Amination This step involves the cyclization of the amino ketone intermediate to form the azepane ring.

Protocol:

-

Dissolution: Dissolve the amino-ketone precursor in a suitable solvent such as methanol or dichloromethane.

-

Acid Catalysis: Add a catalytic amount of a weak acid, like acetic acid, to facilitate the formation of the intermediate iminium ion.

-

Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the solution at room temperature. These reagents are selective for the reduction of the iminium ion over the ketone.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.

This method offers a reliable pathway to the target compound and is amenable to modifications for synthesizing a library of related analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound, with a molecular formula of C₁₄H₂₁NO and a molecular weight of 219.32 g/mol , represents an interesting scaffold for medicinal chemistry research.[4][5] Its synthesis can be approached through several established methods for constructing the azepane core, with reductive amination offering a practical and efficient route. The analytical techniques and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this and other related azepane derivatives.

References

-

1-[2-[4-[1-[4-[2-(Azepan-1-yl)ethoxy]phenyl]-2-phenylethenyl]phenoxy]ethyl]azepane. PubChem. [Link]

-

Azepane. Wikipedia. [Link]

-

Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

- Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Europe PMC. [Link]

-

Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link]

Sources

- 1. Azepane - Wikipedia [en.wikipedia.org]

- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [chemicalbook.com]

- 5. 383129-32-6|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-(4-Ethoxyphenyl)azepane: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold is a seven-membered heterocyclic amine that has garnered significant attention in medicinal chemistry due to its prevalence in a variety of biologically active compounds.[1][2] Its unique conformational flexibility allows for the precise spatial orientation of substituents, making it a valuable core for the design of novel therapeutics. This guide provides a comprehensive technical overview of a specific derivative, 2-(4-Ethoxyphenyl)azepane, including its chemical nomenclature, synthetic strategies, and potential pharmacological relevance. While specific biological data for this exact molecule is not extensively available in public literature, this guide will draw upon established principles of medicinal chemistry and data from structurally related compounds to provide insights into its potential applications and areas for future research.

Chemical Identity and Nomenclature

The compound of interest is systematically named This compound according to IUPAC nomenclature.

-

Synonyms: While no widely recognized synonyms for this specific compound are documented, it can be generally classified as a 2-arylazepane derivative.

-

CAS Number: 383129-32-6

-

Molecular Formula: C₁₄H₂₁NO

-

Molecular Weight: 219.32 g/mol

-

Chemical Structure:

Caption: 2D structure of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 383129-32-6 |

| Molecular Formula | C₁₄H₂₁NO |

| Molecular Weight | 219.32 g/mol |

Synthetic Strategies for 2-Arylazepanes

The synthesis of substituted azepanes presents a unique set of challenges due to the entropic and enthalpic barriers associated with the formation of a seven-membered ring. However, several effective strategies have been developed for the synthesis of 2-arylazepanes. These methods can be broadly categorized as follows:

-

Ring Expansion Reactions: A common approach involves the expansion of a six-membered ring precursor. The Beckmann rearrangement of a substituted cyclohexanone oxime is a classical and effective method for accessing the azepane core.[3]

-

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of medium-sized rings. A suitably functionalized diene precursor can be cyclized using a ruthenium-based catalyst, followed by hydrogenation to yield the saturated azepane ring.

-

Intramolecular Cyclization: Direct intramolecular cyclization of a linear amine with a suitable electrophilic terminus can be challenging but has been achieved through various catalytic systems.

-

Photochemical Dearomative Ring Expansion: A novel and efficient method involves the photochemical ring expansion of nitroarenes. This strategy allows for the conversion of a six-membered aromatic ring into a seven-membered azepine ring system, which can then be reduced to the corresponding azepane.[4]

Plausible Synthetic Workflow for this compound

Experimental Protocol: Reductive Amination for 2-Arylazepane Synthesis

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

-

Imine Formation:

-

To a solution of 6-amino-1-(4-ethoxyphenyl)hexan-1-one (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol, or toluene) is added a catalytic amount of a suitable acid (e.g., acetic acid, p-toluenesulfonic acid).

-

The reaction mixture is stirred at room temperature or heated to facilitate the formation of the cyclic imine intermediate. The reaction progress can be monitored by techniques such as TLC or LC-MS. Water removal, for instance by using a Dean-Stark apparatus with toluene as the solvent, can drive the equilibrium towards imine formation.

-

-

Reduction:

-

Once the imine formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂, Pd/C).

-

The choice of reducing agent and reaction conditions (temperature, pressure for hydrogenation) will depend on the specific substrate and desired stereoselectivity.

-

The reaction is stirred until the reduction is complete, as indicated by monitoring techniques.

-

-

Work-up and Purification:

-

The reaction is quenched by the addition of water or a basic solution (e.g., saturated sodium bicarbonate).

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

-

Caption: Postulated mechanism of action for this compound.

Future Directions and Research Opportunities

The lack of specific biological data for this compound presents a clear opportunity for further investigation. Future research efforts could focus on the following areas:

-

Synthesis and Characterization: Development and optimization of a robust synthetic route to produce this compound in sufficient quantities for biological evaluation. Full characterization of the compound using modern analytical techniques (NMR, MS, etc.) is essential.

-

Pharmacological Screening: A broad-based pharmacological screening of the compound against a panel of biologically relevant targets, particularly those in the CNS, would be a valuable first step. This could include binding assays for various G-protein coupled receptors (GPCRs) and enzyme inhibition assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the ethoxy group and the substitution pattern on the phenyl ring, as well as on the azepane ring itself. This would provide valuable information on the structural requirements for biological activity.

-

Computational Modeling: Molecular docking and dynamics simulations could be employed to predict potential binding modes of this compound with various protein targets and to guide the design of more potent and selective analogs.

Conclusion

This compound is a structurally interesting molecule that belongs to the pharmacologically relevant class of 2-arylazepanes. While specific biological data for this compound is currently limited, its chemical features suggest a high potential for biological activity. The synthetic strategies and potential mechanisms of action outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related azepane derivatives. Further investigation into the synthesis and biological evaluation of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

- BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.

- BenchChem. (2025).

- Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.

- Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 163, 465-494.

- Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.

- MDPI. (2018). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI.

- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.

- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.

- Andurkar, S. V., et al. (2014). Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)

- Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)

- Borgegard, T., et al. (2011). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. PubMed.

-

Wikipedia. (2025). 4-Phenylazepane. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of the methodology in the preparation of azepane-based.... Retrieved from [Link]

- Shafiee, A., et al. (2005). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy)

- MDPI. (2022). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. MDPI.

- de Souza, M. V. N., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. PubMed.

-

Wikipedia. (2025). 4-Phenylazepane. Retrieved from [Link]

- MDPI. (2021). Acylhydrazones and Their Biological Activity: A Review. MDPI.

- MDPI. (2020). Opioids and Their Receptors: Present and Emerging Concepts in Opioid Drug Discovery II. MDPI.

-

ResearchGate. (n.d.). Synthesis and Biological Activity of 2-Aryloxyacetylamino-2-Deoxy-D-Glucoses. Retrieved from [Link]

- TSI Journals. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals.

- PubMed Central. (2015).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(4-Ethoxyphenyl)azepane" mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Ethoxyphenyl)azepane

Abstract

The azepane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities.[1][2][3] More than 20 drugs containing the azepane motif have received FDA approval for treating a variety of conditions.[2] This guide focuses on a specific, under-researched derivative, this compound, and provides a comprehensive framework for elucidating its mechanism of action. Given the absence of direct pharmacological data for this compound, we will leverage structure-activity relationships (SAR) from related azepane analogs to propose a primary hypothesis: that this compound acts as a modulator of monoamine transporters. This document will detail the experimental workflows, from initial binding assays to functional cellular assays and downstream signaling analysis, necessary to test this hypothesis and uncover the compound's precise biological function. This guide is intended for researchers in drug discovery and pharmacology, offering a scientifically rigorous, step-by-step approach to characterizing a novel chemical entity.

Introduction: The Azepane Scaffold and the Unexplored Potential of this compound

The seven-membered azepane ring offers a unique three-dimensional chemical space that is distinct from the more commonly explored five- and six-membered nitrogen heterocycles.[4] This structural feature allows for novel interactions with biological targets, leading to a diverse range of therapeutic applications, including treatments for cancer, Alzheimer's disease, and various central nervous system (CNS) disorders.[1][2]

The subject of this guide, this compound, is a simple yet intriguing molecule. It combines the flexible azepane ring with a 4-ethoxyphenyl substituent. While direct studies on this compound are not publicly available, the structural motif of a 2-aryl-azepane is present in compounds with known neurological activity. Notably, a bicyclic azepane derivative has been identified as a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[5] This precedent forms the foundation of our primary hypothesis.

This guide will provide a logical and detailed pathway for the pharmacological investigation of this compound. We will begin by outlining the initial screening assays to determine its binding affinity for key CNS targets, followed by more complex functional assays to understand its modulatory effects.

Proposed Mechanism of Action: Monoamine Reuptake Inhibition

Based on the structure of this compound and the known activities of similar compounds, we hypothesize that it functions as an inhibitor of monoamine transporters, specifically DAT, NET, and the serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for many antidepressant and stimulant drugs.[6]

The proposed mechanism is that this compound binds to one or more of these transporters, blocking the reuptake of their respective neurotransmitters (dopamine, norepinephrine, or serotonin) from the synapse back into the presynaptic neuron. This would lead to an increased concentration of the neurotransmitter in the synaptic cleft, enhancing neurotransmission.

An alternative, though related, hypothesis is that the compound could be a substrate for these transporters and act as a releasing agent, similar to amphetamines. This guide will outline experiments to differentiate between these two possibilities.

Proposed Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action at a synaptic terminal.

Caption: Hypothesized inhibition of the dopamine transporter (DAT) by this compound.

Experimental Workflow for Mechanism of Action Elucidation

To systematically test our hypothesis, a multi-step experimental approach is required. This workflow is designed to first establish binding to the proposed targets and then to characterize the functional consequences of this binding.

Phase 1: Target Engagement - Radioligand Binding Assays

The initial step is to determine if this compound physically interacts with the monoamine transporters. This is most commonly achieved through competitive radioligand binding assays.

Objective: To measure the binding affinity (Ki) of this compound for human DAT, NET, and SERT.

Methodology:

-

Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT.[7]

-

Membrane Preparation: Prepare cell membrane fractions that contain the transporters of interest.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a known radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of this compound.

-

Incubation and Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Expected Outcome: This experiment will provide quantitative data on the binding affinity of the compound for each transporter. High affinity (low Ki value) for one or more transporters would support the primary hypothesis.

Phase 2: Functional Characterization - Neurotransmitter Uptake Inhibition Assays

If binding is confirmed, the next step is to assess the functional consequence of this interaction. A fluorescence-based uptake inhibition assay is a modern, high-throughput method for this purpose.[8]

Objective: To determine the potency (IC50) of this compound in inhibiting the uptake of neurotransmitter substrates by DAT, NET, and SERT.

Methodology:

-

Cell Culture: Plate HEK293 cells expressing DAT, NET, or SERT in a 96- or 384-well plate.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Substrate Addition: Add a fluorescent substrate that is a known substrate for the transporter (e.g., a fluorescent dopamine analog for DAT).

-

Fluorescence Measurement: Measure the fluorescence inside the cells in real-time using a plate reader. The rate of fluorescence increase corresponds to the rate of transporter-mediated uptake.

-

Data Analysis: Calculate the initial rate of uptake for each concentration of the test compound. Plot the percentage of inhibition of uptake against the compound concentration and fit the data to determine the IC50 value.

Expected Outcome: A potent IC50 value in this assay would confirm that the compound is not just binding to the transporter but is also functionally inhibiting its activity.

Differentiating Between Inhibitor and Releaser

To determine if this compound is a pure uptake inhibitor or a substrate that induces transporter-mediated efflux (a releaser), a substrate release assay can be performed.

Objective: To measure whether this compound can induce the release of a pre-loaded radiolabeled substrate from cells expressing the monoamine transporters.

Methodology:

-

Cell Culture and Loading: Culture HEK293 cells expressing the transporter of interest and pre-load them with a radiolabeled substrate (e.g., [³H]dopamine).

-

Compound Addition: After washing away the excess radiolabel, add varying concentrations of this compound.

-

Sampling: At various time points, collect the extracellular buffer.

-

Scintillation Counting: Measure the amount of radioactivity released into the buffer.

-

Data Analysis: Compare the amount of release induced by this compound to that induced by a known releasing agent (e.g., amphetamine) and a known uptake inhibitor (e.g., cocaine).

Expected Outcome: If the compound is a pure inhibitor, it will not induce substrate release. If it is a releasing agent, it will cause a significant, concentration-dependent increase in extracellular radioactivity.

Workflow Visualization

The following diagram outlines the proposed experimental workflow:

Caption: A stepwise workflow for elucidating the mechanism of action of this compound.

Broader Screening and Off-Target Effects

While the primary hypothesis focuses on monoamine transporters, it is crucial in drug discovery to assess the selectivity of a compound. Therefore, this compound should also be screened against a panel of other common CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels.

A broad panel, such as the SafetyScreen44 panel from Eurofins, can provide valuable information on potential off-target effects and help to build a more complete pharmacological profile of the compound. If significant activity is observed at other targets, such as specific GPCRs, further functional assays would be warranted.

GPCR Functional Assays

Should screening reveal interaction with a GPCR, functional assays are necessary to determine if the compound is an agonist, antagonist, or inverse agonist.

Example Assay: cAMP Measurement for Gs or Gi-coupled receptors

-

Cell Line: Use a cell line (e.g., CHO or HEK293) expressing the GPCR of interest.

-

Assay Principle: Utilize a competitive immunoassay, often based on HTRF (Homogeneous Time-Resolved Fluorescence), to measure changes in intracellular cyclic AMP (cAMP) levels.

-

Agonist Mode: Treat the cells with varying concentrations of this compound and measure cAMP production.

-

Antagonist Mode: Treat the cells with a known agonist for the receptor in the presence of varying concentrations of this compound and measure the inhibition of the agonist-induced cAMP response.

-

Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Data Summary and Interpretation

The quantitative data from these assays should be compiled into a clear, comparative table.

| Assay Type | Target | Result (Ki or IC50 in nM) |

| Binding Affinity | DAT | Experimental Value |

| NET | Experimental Value | |

| SERT | Experimental Value | |

| Functional Activity | DAT Uptake | Experimental Value |

| NET Uptake | Experimental Value | |

| SERT Uptake | Experimental Value | |

| Release Assay | DAT Release | Qualitative Result |

| NET Release | Qualitative Result | |

| SERT Release | Qualitative Result |

Interpretation: The relative potencies and affinities will determine the primary mechanism of action. For example, a low Ki and IC50 for DAT with much higher values for NET and SERT would classify the compound as a selective dopamine reuptake inhibitor.

Conclusion and Future Directions

This guide provides a comprehensive, hypothesis-driven framework for the initial pharmacological characterization of this compound. By following the outlined experimental workflows, researchers can efficiently determine its primary molecular target(s) and mode of action. The initial focus on monoamine transporters is justified by the existing literature on structurally related azepane derivatives.

Confirmation of this or any other mechanism of action would pave the way for further preclinical development, including in vivo studies to assess its pharmacokinetic properties and behavioral effects. Furthermore, the synthesis of analogs of this compound would allow for the exploration of structure-activity relationships, potentially leading to the development of more potent and selective compounds. The underexplored nature of the azepane scaffold suggests that a thorough investigation of compounds like this compound could lead to the discovery of novel therapeutics for a range of disorders.

References

A comprehensive list of references will be compiled and formatted upon completion of the full research report. Key literature informing this guide includes:

- Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494.

-

Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

-

Sitte, H. H., & Freissmuth, M. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. PubMed. Available at: [Link]

- Sitte, H. H., & Freissmuth, M. (2025). Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. Columbia Academic Commons.

-

ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates. Available at: [Link]

-

Carreira, E. M., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]

-

Kim, K. H., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Available at: [Link]

-

Roth, B. L. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. Available at: [Link]

-

Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

-

Semantic Scholar. (n.d.). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Available at: [Link]

- Kaur, P., et al. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Molecules.

-

Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Available at: [Link]

-

Giorgetti, A., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Experimental workflow. (a)GPCR membranes are incubated with a mixture... Available at: [Link]

- Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

-

Hauser, A. S., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. Available at: [Link]

-

Wang, Y., et al. (2024). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. Available at: [Link]

- Kaur, P., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.

-

Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Available at: [Link]

-

Audette, N. J., & Capri, A. (2024). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. Available at: [Link]

-

Researcher.Life. (2023). Methods for Novel Psychoactive Substance Analysis. R Discovery. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 4. lifechemicals.com [lifechemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Making sure you're not a bot! [academiccommons.columbia.edu]

- 7. mdpi.com [mdpi.com]

- 8. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Landscape of 2-(4-Ethoxyphenyl)azepane: A Strategic Approach to Target Identification and Validation

An In-Depth Technical Guide

Abstract

The compound 2-(4-Ethoxyphenyl)azepane represents a compelling chemical entity, combining two pharmacologically significant motifs: the three-dimensional azepane scaffold and the electronically modulated ethoxyphenyl group. While direct biological data for this specific molecule remains scarce, its structural components are prevalent in a multitude of approved drugs and clinical candidates, suggesting a rich, yet unexplored, therapeutic potential. This technical guide provides a comprehensive framework for the systematic identification and validation of its potential biological targets. We eschew a simple data summary in favor of a strategic, field-proven narrative that guides researchers from computational prediction through rigorous experimental validation. This document is intended for drug discovery scientists and medicinal chemists, offering both the foundational logic and detailed protocols necessary to elucidate the mechanism of action for novel chemical matter like this compound.

Introduction: The Rationale for Investigation

The discovery of novel therapeutics is often predicated on the exploration of uncharted chemical space. This compound (CAS No. 383129-32-6) is a prime example of such an entity. Its structure is intriguing due to the fusion of two key pharmacophores:

-

The Azepane Ring: This seven-membered saturated heterocycle is considered a "privileged scaffold" in medicinal chemistry.[1] Its non-planar, three-dimensional structure provides multiple vectors for exploring chemical space, often leading to improved potency and selectivity compared to flatter aromatic systems.[2][3] Azepane derivatives have been successfully developed as inhibitors of enzymes like γ-secretase and protein kinases, as well as modulators of central nervous system (CNS) targets.[1][4]

-

The 4-Ethoxyphenyl Group: This moiety is a common feature in numerous bioactive molecules. The ethoxy group can serve as a hydrogen bond acceptor and its metabolic stability often provides advantages over simpler methoxy or hydroxyl groups. Compounds containing this feature have demonstrated activities ranging from analgesia to selective estrogen receptor modulation (SERM).[5][6]

The combination of these two motifs in this compound suggests a high probability of biological activity. However, without empirical data, its targets are unknown. This guide outlines a logical, multi-pronged strategy to de-orphan this compound, transforming it from a chemical novelty into a potential therapeutic lead.

Foundational Strategy: An Integrated Approach to Target Discovery

An efficient target identification campaign for a novel compound necessitates a synergistic workflow, beginning with broad, cost-effective computational methods and progressively narrowing the focus to specific, resource-intensive experimental validations. This approach minimizes risk and maximizes the probability of success.

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

-

Probe Synthesis: Synthesize an analog of this compound with a linker (e.g., a short PEG chain terminating in a carboxylic acid) attached to the azepane nitrogen. This position is chosen as it is often synthetically accessible and less likely to interfere with binding compared to the aromatic ring.

-

Immobilization: Covalently attach the synthesized probe to NHS-activated agarose beads via amide bond formation. Prepare control beads with no compound attached to identify non-specific binders.

-

Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a neuronal line like SH-SY5Y or a cancer line like MCF-7, depending on hypothesized targets).

-

Incubation: Incubate the lysate with the compound-bound beads and control beads for 2-4 hours at 4°C with gentle rotation. For competitive elution, a parallel incubation can be performed where the lysate is pre-incubated with an excess of free, unmodified this compound.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute bound proteins. This can be done non-specifically (e.g., with SDS-PAGE loading buffer) or specifically by competitive elution with a high concentration of the free compound.

-

Protein Identification: Separate the eluted proteins by 1D SDS-PAGE, excise protein bands, perform in-gel tryptic digestion, and identify the resulting peptides by LC-MS/MS analysis. [7]Proteins significantly enriched on the compound beads compared to control beads (and diminished in the competitive elution) are considered high-confidence hits.

Label-Free Approaches

These methods are powerful because they use the unmodified small molecule, eliminating the risk of a chemical tag interfering with the binding interaction. [8][9]

This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

-

Cell Treatment: Treat intact cells or cell lysates with this compound at a desired concentration (e.g., 10-50 µM) and a vehicle control (e.g., DMSO).

-

Heating: Aliquot the treated samples and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.

-

Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Analysis: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western Blot or other quantitative methods like mass spectrometry (this is known as Thermal Proteome Profiling or TPP).

-

Interpretation: A shift in the melting curve to a higher temperature in the drug-treated sample compared to the control indicates direct target engagement.

Phase 3: Rigorous Target Validation

Identifying a binding partner is not sufficient; validation is the critical process of confirming that the interaction is functionally relevant and responsible for the compound's ultimate therapeutic effect. [10][11]

In Vitro Validation

Once a candidate protein is identified (e.g., a specific kinase), the interaction must be confirmed and quantified using orthogonal, cell-free assays.

-

Biochemical Assays: If the target is an enzyme, its activity should be measured in the presence of varying concentrations of this compound to determine an IC₅₀ value. For non-enzymatic targets, binding affinity (K_d) can be measured using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Rationale: These assays provide quantitative proof of a direct, functional interaction and are the gold standard for confirming a hit from a primary screen.

Cell-Based Functional Assays

The next step is to confirm that the compound modulates the target's function in a cellular environment.

-

Target-Specific Assays: If the compound binds to a receptor, downstream signaling events (e.g., Ca²⁺ flux, cAMP levels) should be measured. If it binds a transcription factor, a reporter gene assay can be used.

-

Phenotypic Assays: The cellular phenotype should be assessed. For example, if the target is a kinase involved in cell proliferation, an anti-proliferative effect should be observed in relevant cancer cell lines.

In Vivo Validation

The final and most rigorous stage of validation involves demonstrating that the target is relevant in a living organism. [12]This step is crucial to bridge the gap between cellular activity and potential therapeutic utility. [13]

-

Animal Models: In an appropriate animal model of disease (e.g., a tumor xenograft model if the target is an oncogene), administration of this compound should produce a therapeutic effect. [10]* Genetic Validation: The link between target and effect can be solidified using genetic techniques. For example, knocking down the target protein using RNA interference (RNAi) or knocking it out with CRISPR should phenocopy the effect of the drug. [14][15]Conversely, cells or animals overexpressing a drug-resistant mutant of the target should show reduced sensitivity to the compound.

Conclusion and Future Directions

This compound stands at the intersection of proven pharmacophores, making it a molecule of significant interest for drug discovery. While its biological targets are currently unassigned, this guide provides a robust, integrated, and scientifically rigorous roadmap for their elucidation. By systematically progressing from broad in silico predictions to specific in vivo validations, researchers can effectively de-orphan this compound. The true value of this process lies not only in discovering the mechanism of a single molecule but also in building a deeper understanding of the structure-activity relationships that govern the therapeutic potential of the wider azepane chemical class. The insights gained will undoubtedly pave the way for the rational design of next-generation therapeutics.

References

-

Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 739-753. Available at: [Link]

-

Ena, A. A., et al. (2022). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. International Journal of Molecular Sciences, 23(21), 13391. Available at: [Link]

-

Wang, Y., et al. (2018). A Review of Computational Methods for Predicting Drug Targets. Current Protein & Peptide Science, 19(6), 562-572. Available at: [Link]

-

Al-Sha'er, W., et al. (2024). Identifying novel drug targets with computational precision. Computational and Structural Biotechnology Journal, 23, 31-41. Available at: [Link]

-

Öztürk, H., et al. (2018). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 1762, 117-134. Available at: [Link]

-

An, O., & Yu, J. V. (2018). Computational Prediction of Drug-Target Interactions via Ensemble Learning. SpringerLink. Available at: [Link]

-

PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. National Center for Biotechnology Information. Available at: [Link]

-

Creative Biolabs. (n.d.). In Vivo Target Validation. Creative Biolabs Official Website. Available at: [Link]

-

Labtoo. (n.d.). In vivo target validation & efficacy. Labtoo Official Website. Available at: [Link]

-

Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

-

Vidalin, O., et al. (2009). In Vivo Target Validation Using Gene Invalidation, RNA Interference and Protein Functional Knockout Models: It Is the Time to Combine. Current Opinion in Pharmacology, 9(5), 669-76. Available at: [Link]

-

ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 698. Available at: [Link]

-

Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. Available at: [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. Available at: [Link]

-

ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. Available at: [Link]

-

WJBPHS. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

-

Bryant, H. U., et al. (1998). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry, 41(11), 1842-1845. Available at: [Link]

-

de Nanteuil, G., et al. (2001). Selective ET(A) Antagonists. 5. Discovery and Structure-Activity Relationships of Phenoxyphenylacetic Acid Derivatives. Journal of Medicinal Chemistry, 44(22), 3595-3606. Available at: [Link]

-

European Journal of Medicinal Chemistry. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Available at: [Link]

-

Borgegard, T., et al. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 260-265. Available at: [Link]

-

Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 4. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]